2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the compound’s chemical properties, including increased metabolic stability and lipophilicity, which are beneficial in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- Elexacaftor (N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide)
Uniqueness
2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various scientific and industrial applications .
Properties
Molecular Formula |
C18H18F5N3O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H18F5N3O2/c19-16(20)28-14-4-2-1-3-12(14)11-26-9-6-13(7-10-26)27-17-24-8-5-15(25-17)18(21,22)23/h1-5,8,13,16H,6-7,9-11H2 |
InChI Key |
NBIDQYDIEJMEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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